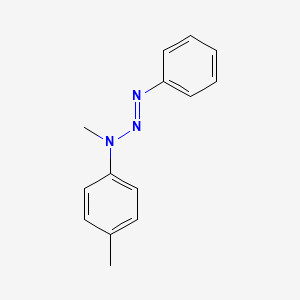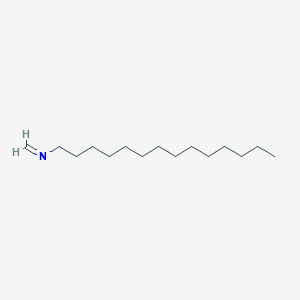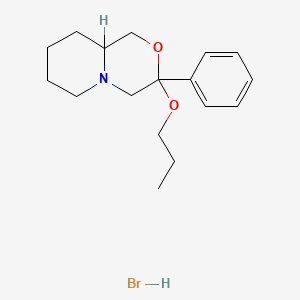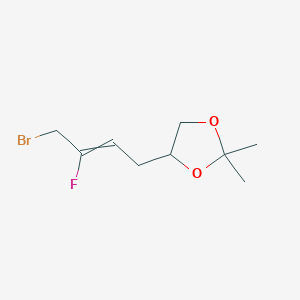
4-(4-Bromo-3-fluorobut-2-en-1-yl)-2,2-dimethyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromo-3-fluorobut-2-en-1-yl)-2,2-dimethyl-1,3-dioxolane is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine and fluorine atom attached to a butenyl group, and a dioxolane ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 4-(4-Bromo-3-fluorobut-2-en-1-yl)-2,2-dimethyl-1,3-dioxolane typically involves multiple steps. One common synthetic route includes the reaction of a suitable precursor with bromine and fluorine reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and consistency.
Chemical Reactions Analysis
4-(4-Bromo-3-fluorobut-2-en-1-yl)-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Addition Reactions: The double bond in the butenyl group can participate in addition reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include halogens, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
4-(4-Bromo-3-fluorobut-2-en-1-yl)-2,2-dimethyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of more complex molecules and as a building block for various chemical reactions.
Biology and Medicine:
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(4-Bromo-3-fluorobut-2-en-1-yl)-2,2-dimethyl-1,3-dioxolane exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular function and signaling pathways . The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(4-Bromo-3-fluorobut-2-en-1-yl)-2,2-dimethyl-1,3-dioxolane can be compared with other similar compounds, such as:
tert-Butyl carbamate: Used in similar synthetic applications and has comparable chemical properties.
Haloallylamine sulfone derivatives: These compounds share structural similarities and are used in related research areas.
The uniqueness of this compound lies in its specific combination of functional groups and its versatility in various chemical reactions and applications.
Properties
CAS No. |
114233-07-7 |
|---|---|
Molecular Formula |
C9H14BrFO2 |
Molecular Weight |
253.11 g/mol |
IUPAC Name |
4-(4-bromo-3-fluorobut-2-enyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H14BrFO2/c1-9(2)12-6-8(13-9)4-3-7(11)5-10/h3,8H,4-6H2,1-2H3 |
InChI Key |
FOKCQADACDCFJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)CC=C(CBr)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


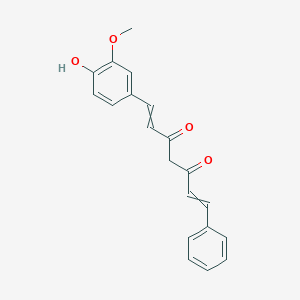
![2-[(1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14290895.png)
![{2-[Butyl(phenyl)amino]ethyl}phosphonic acid](/img/structure/B14290897.png)
![1-Methyl-1-[4-(octadecanoyloxy)but-2-YN-1-YL]piperidin-1-ium iodide](/img/structure/B14290899.png)
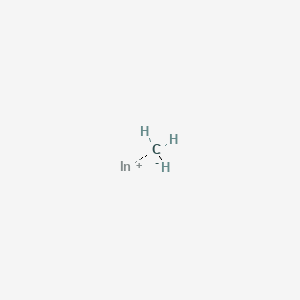
![3-Propoxy-1H-azepino[3,4-B]quinoxalin-1-one](/img/structure/B14290916.png)
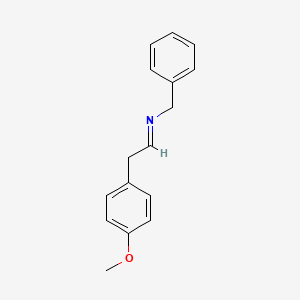
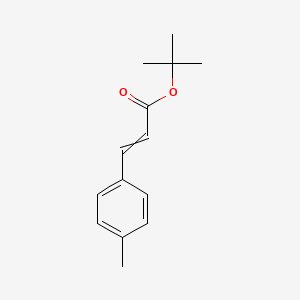
![2,2'-{Methylenebis[(6-methoxy-2,1-phenylene)oxymethylene]}bis(oxirane)](/img/structure/B14290935.png)

![4-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-2,5-dimethoxyphenol](/img/structure/B14290937.png)
